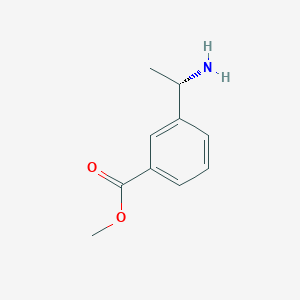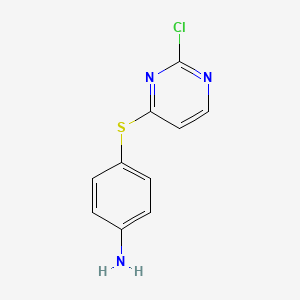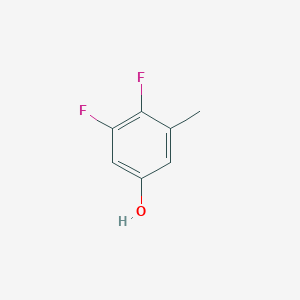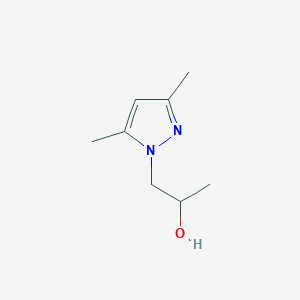
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol
Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol, commonly known as 3,5-dimethylpyrazole, is an organic compound that is used in various scientific research applications. It is a colorless, odorless, and flammable liquid with a molecular weight of 136.18 g/mol. 3,5-dimethylpyrazole is soluble in water and is relatively stable under normal conditions. It is typically used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Scientific Research Applications
Drug Design and Pharmacology
The pyrazole moiety present in 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol is known for its varied biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties . This makes it a valuable scaffold in drug design, where it can be incorporated into new chemical entities to potentially enhance their activity.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are crucial in medicinal chemistry. The compound can be used in the synthesis of thiazolo[4,5-b]pyridine derivatives, which have shown promising antioxidant and anti-inflammatory activities . This application is significant for developing new therapeutic agents.
Antileishmanial and Antimalarial Evaluation
Compounds with the pyrazole ring have been evaluated for their potential against diseases such as leishmaniasis and malaria. The structural features of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol could be explored for antileishmanial and antimalarial activities, contributing to the fight against these diseases .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. Given its structural characteristics, 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol can be used in molecular docking studies to predict binding affinities and help in the rational design of new drugs .
Cytotoxicity Studies for Cancer Research
The pyrazole derivatives are known to exhibit cytotoxic effects, which can be leveraged in cancer research. Studies could focus on the synthesis of novel derivatives from 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol and evaluate their cytotoxic efficiency against various cancer cell lines .
Development of Anti-Inflammatory Agents
The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory agents. Research can be directed towards synthesizing new compounds from 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol and assessing their efficacy in reducing inflammation .
properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4,8,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOYHXQDBDXZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1397106.png)
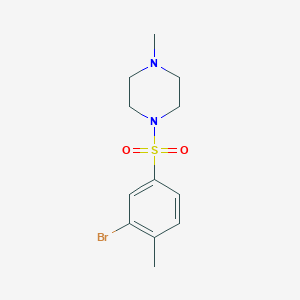
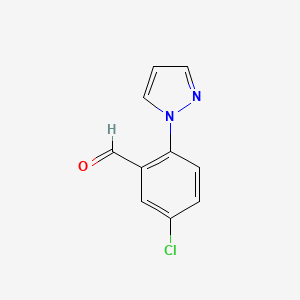
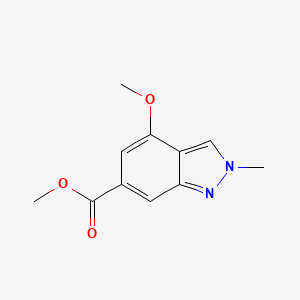

![[2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene](/img/structure/B1397111.png)

